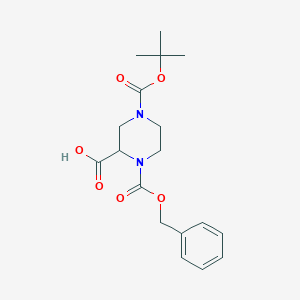

N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-9-10-20(14(11-19)15(21)22)17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXMXZZARNRMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373529 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126937-41-5 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126937-41-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthetic applications, and biological relevance of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid, a key intermediate in medicinal chemistry and peptide synthesis.

Core Chemical Properties

This compound is a piperazine derivative featuring two distinct, orthogonally protecting groups: a tert-butoxycarbonyl (Boc) group at the N-4 position and a benzyloxycarbonyl (Cbz or Z) group at the N-1 position.[1] This dual-protection strategy is central to its utility, allowing for selective deprotection and sequential modification at specific nitrogen atoms.[1] The compound is typically a white to off-white solid and is stable under ambient conditions.[1]

The following table summarizes the key physicochemical properties of this compound and its common stereoisomers.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₄N₂O₆ | [1][2][3] |

| Molecular Weight | 364.39 g/mol (approx. 364.4 g/mol ) | [1][2][3] |

| CAS Number | 126937-41-5 (Unspecified stereochemistry) | [1] |

| 954388-33-1 ((R)-enantiomer) | ||

| 150407-69-5 ((S)-enantiomer) | [3] | |

| 149057-19-2 (Unspecified stereochemistry, alternate listing) | [2] | |

| Appearance | White to off-white solid | [1] |

| Solubility | Low solubility in water; higher solubility in organic solvents (e.g., dichloromethane, dimethylformamide).[4] | [4][5] |

| IUPAC Name | (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid (for the R-enantiomer) | [6] |

| InChI Key | MKXMXZZARNRMMQ-UHFFFAOYSA-N | [1] |

Reactivity and Orthogonal Protection Strategy

The primary utility of this compound lies in its orthogonal protecting groups, which can be selectively removed under different conditions.[1]

-

Boc Group Removal: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. It can be cleaved using acids such as trifluoroacetic acid (TFA) to expose the free amine at the N-4 position without affecting the Cbz group.[1][4]

-

Cbz Group Removal: The benzyloxycarbonyl (Cbz) group is stable to acidic and basic conditions but can be removed via catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst).[4] This process, known as hydrogenolysis, leaves the Boc group intact.

This selective deprotection allows for precise, stepwise functionalization of the piperazine scaffold, which is a critical advantage in multi-step syntheses of complex molecules.[1][4] The carboxylic acid group at the C-2 position provides a reactive handle for amide bond formation, a fundamental reaction in peptide synthesis and the construction of many pharmaceutical agents.[1][4]

References

- 1. This compound | 126937-41-5 | Benchchem [benchchem.com]

- 2. CAS 149057-19-2 | N-1-BOC-N-4-cbz-2-piperazine carboxylic acid - Synblock [synblock.com]

- 3. scbt.com [scbt.com]

- 4. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 5. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]

- 6. (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | C18H24N2O6 | CID 6558854 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid, a versatile heterocyclic building block crucial in the synthesis of novel therapeutics. This document details its chemical identifiers, physicochemical properties, synthesis protocols, and applications, with a particular focus on its role in peptide science.

Core Identifiers and Physicochemical Properties

This compound and its isomers are vital tools in medicinal chemistry. The strategic placement of the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups allows for selective manipulation at the piperazine core, enabling the construction of complex molecular architectures. The properties of these compounds are summarized below.

Isomer-Specific Identifiers

The substitution pattern and stereochemistry of the piperazine ring are critical for its utility. Several isomers are commercially available, each with a unique CAS number and set of identifiers.

| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name | InChI Key |

| This compound | 126937-41-5 [1][2][3][4] | C₁₈H₂₄N₂O₆[1] | 364.39[1] | 1-[(benzyloxy)carbonyl]-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid[4] | MKXMXZZARNRMMQ-UHFFFAOYSA-N[1] |

| (S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | 150407-69-5[5] | C₁₈H₂₄N₂O₆[5] | 364.39[5] | (2S)-1-[(benzyloxy)carbonyl]-4-[(tert-butoxy)carbonyl]piperazine-2-carboxylic acid | Not Available |

| (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | 954388-33-1[6] | C₁₈H₂₄N₂O₆[6] | 364.4[6] | (2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid[6] | MKXMXZZARNRMMQ-CQSZACIVSA-N[6] |

| N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid | 149057-19-2[7] | C₁₈H₂₄N₂O₆[7] | 364.39[7] | 4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid[7] | Not Available |

| (S)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid | 138775-03-8[8] | C₁₈H₂₄N₂O₆ | 364.39 | (S)-1-(tert-butoxycarbonyl)-4-((benzyloxy)carbonyl)piperazine-2-carboxylic acid | Not Available |

Physicochemical Data

The physical and chemical properties of these compounds are essential for their handling, storage, and use in chemical reactions.

| Compound | Appearance | Purity | Moisture Content | Impurity | Solubility | Storage |

| This compound (126937-41-5) | White powder[3] | >98%[3] | <0.50%[3] | <1%[3] | Soluble in organic solvents like dichloromethane and dimethylformamide; low solubility in water.[9] | Store in a tightly closed container in a dry, well-ventilated place.[3] |

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of this compound

A general and robust method for the synthesis of the title compound involves the sequential protection of the piperazine nitrogens.

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable base (e.g., triethylamine, diisopropylethylamine)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

-

Reagents for carboxylation (e.g., carbon dioxide, followed by acidic workup)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Mono-Boc Protection: Dissolve piperazine in a suitable solvent and cool in an ice bath. Add one equivalent of di-tert-butyl dicarbonate dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

N-Cbz Protection: To the mono-Boc protected piperazine, add a suitable base followed by one equivalent of benzyl chloroformate at 0 °C. Stir the reaction until the starting material is consumed.

-

Carboxylation: The N-Boc, N'-Cbz piperazine is then carboxylated at the 2-position. This can be achieved through various methods, including lithiation followed by quenching with carbon dioxide.

-

Workup and Purification: The reaction mixture is quenched with an aqueous acid solution and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for the synthesis of peptidomimetics, where the piperazine scaffold introduces conformational constraints.

Materials:

-

Appropriate solid support (e.g., Merrifield resin, Wang resin)

-

This compound

-

Coupling reagents (e.g., DCC, HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine solution in DMF (for Fmoc removal, if applicable)

-

Trifluoroacetic acid (TFA) solution in dichloromethane (for Boc removal)

-

Appropriate protected amino acids

-

Solvents (DMF, DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

-

Resin Swelling: Swell the chosen resin in a suitable solvent (e.g., DCM or DMF) in a reaction vessel.

-

First Amino Acid Coupling: Couple the first protected amino acid to the resin using a suitable coupling agent and base.

-

Deprotection: Remove the N-terminal protecting group (e.g., Fmoc with piperidine/DMF or Boc with TFA/DCM).

-

Incorporation of the Piperazine Scaffold: Activate the carboxylic acid of this compound with a coupling reagent and couple it to the deprotected N-terminus of the resin-bound peptide.

-

Chain Elongation: Continue the peptide synthesis by sequential deprotection and coupling of the desired amino acids.

-

Selective Deprotection: The Boc group on the piperazine can be removed with TFA, allowing for further modification at the N-4 position, while the Cbz group remains intact. Conversely, the Cbz group can be removed by hydrogenolysis, leaving the Boc group in place.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows

The following diagrams illustrate the key processes involving this compound.

References

- 1. This compound | 126937-41-5 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound, CasNo.126937-41-5 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 4. canbipharm.com [canbipharm.com]

- 5. scbt.com [scbt.com]

- 6. (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | C18H24N2O6 | CID 6558854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-1-BOC-N-4-CBZ-2-PIPERAZINE CARBOXYLIC ACID | 149057-19-2 [m.chemicalbook.com]

- 8. (S)-N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid | 138775-03-8 [chemicalbook.com]

- 9. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of N-4-Boc-N-1-Cbz-2-piperazine Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperazine core, coupled with the orthogonal tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, makes it a versatile scaffold for the synthesis of complex, stereochemically defined molecules. This technical guide provides a comprehensive overview of its molecular structure, stereochemistry, synthesis, and analytical characterization, with a focus on its application as a key intermediate in the development of therapeutic agents, notably HIV protease inhibitors.

Molecular Structure and Properties

This compound possesses a piperazine-2-carboxylic acid core. The nitrogen atoms at positions 1 and 4 are protected with Cbz and Boc groups, respectively. This strategic placement of orthogonal protecting groups is crucial for its utility in multi-step organic synthesis. The Boc group is labile under acidic conditions, while the Cbz group is typically removed via hydrogenolysis.[1] This allows for selective deprotection and functionalization at either nitrogen atom.

The carboxylic acid moiety at the 2-position introduces a stereogenic center, leading to the existence of (R) and (S) enantiomers. The specific stereochemistry of this chiral center is often critical for the biological activity of the final drug molecule.[2]

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₄N₂O₆ | [3][4] |

| Molecular Weight | 364.39 g/mol | [3][4] |

| Appearance | White to off-white solid | [1] |

| CAS Number (Racemate) | 126937-41-5 | [1] |

| CAS Number ((S)-enantiomer) | 150407-69-5 | [4] |

| CAS Number ((R)-enantiomer) | 954388-33-1 | [3] |

Stereochemistry

The stereochemistry of this compound is defined by the configuration at the C-2 carbon of the piperazine ring. The (S) and (R) enantiomers are key building blocks for asymmetric synthesis. The biological activity of many piperazine-containing drugs is highly dependent on the stereochemistry at this position. For instance, the (S)-enantiomer of piperazine-2-carboxylic acid derivatives is often utilized in the synthesis of HIV protease inhibitors like Indinavir.[5]

The piperazine ring typically adopts a chair conformation to minimize steric strain. The bulky Boc and Cbz groups, along with the carboxylic acid, will occupy positions that are energetically most favorable, influencing the overall three-dimensional shape of the molecule. While a specific crystal structure for this compound is not publicly available, related piperazine structures have been characterized by X-ray crystallography, confirming the chair conformation.

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is a critical process for its use in pharmaceutical development. A common strategy involves the sequential protection of piperazine-2-carboxylic acid or its derivatives.

Synthesis of (S)-N-4-Boc-N-1-Cbz-2-piperazine Carboxylic Acid

A representative synthesis starts from (S)-piperazine-2-carboxylic acid. The protocol involves the sequential protection of the nitrogen atoms.

Experimental Protocol:

-

(S)-Piperazine-2-carboxylic acid bis[(S)-(+)-camphorsulfonic acid] salt is used as the starting material. This salt allows for the isolation of the desired (S)-enantiomer.[5]

-

Sequential Protection: The amine functionalities are sequentially protected with a tert-butyloxycarbonyl (Boc) group and a benzyloxycarbonyl (Cbz) group. This is typically achieved by reacting the starting material with di-tert-butyl dicarbonate (Boc₂O) and benzyl chloroformate (Cbz-Cl) under basic conditions.[5]

-

Purification: The final product is purified by column chromatography on silica gel to yield the pure (S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid.[1]

Logical Flow of Synthesis:

Caption: Synthetic pathway for (S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid.

Analytical Characterization

Spectroscopic Data

While a complete, publicly available assigned spectrum for the title compound is not readily found, typical chemical shifts for the key functional groups can be predicted based on analogous structures.

¹H NMR:

-

Boc group: A characteristic singlet for the nine protons of the tert-butyl group is expected around δ 1.4 ppm.

-

Cbz group: The methylene protons of the benzyl group typically appear as a singlet or multiplet between δ 5.1-5.3 ppm. The aromatic protons of the benzyl group will be found in the δ 7.2-7.4 ppm region.

-

Piperazine ring protons: The protons on the piperazine ring will exhibit complex splitting patterns in the δ 3.0-4.0 ppm range due to their diastereotopic nature.

-

Carboxylic acid proton: A broad singlet for the acidic proton is expected at δ 12-13 ppm.

¹³C NMR:

-

Boc group: The quaternary carbon of the tert-butyl group appears around δ 80 ppm, and the carbonyl carbon at approximately δ 155 ppm.

-

Cbz group: The methylene carbon is expected around δ 67 ppm, and the carbonyl carbon around δ 156 ppm. The aromatic carbons will resonate in the δ 127-136 ppm region.

-

Piperazine ring carbons: These carbons typically appear in the δ 40-60 ppm range.

-

Carboxylic acid carbon: The carbonyl carbon of the carboxylic acid is expected to be in the δ 170-175 ppm region.

Chiral Separation

The enantiomeric purity of this compound is crucial for its application in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying the enantiomers.

Experimental Protocol for Chiral HPLC:

-

Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H, is often effective for the separation of piperazine derivatives.[1]

-

Mobile Phase: A typical mobile phase for normal-phase separation would consist of a mixture of n-hexane and a polar modifier like isopropanol or ethanol. For basic compounds, the addition of a small amount of an amine (e.g., diethylamine) can improve peak shape, while for acidic compounds, an acid (e.g., trifluoroacetic acid) may be beneficial.

-

Detection: UV detection is commonly used, typically at a wavelength where the Cbz group absorbs (around 254 nm).

Workflow for Chiral HPLC Method Development:

Caption: Workflow for chiral HPLC analysis.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its rigid structure can impart favorable pharmacokinetic properties to drug candidates.

HIV Protease Inhibitors

A significant application of the (S)-enantiomer of this compound is in the synthesis of HIV protease inhibitors, such as Indinavir. The piperazine moiety serves as a key structural element that interacts with the active site of the HIV protease enzyme. The synthesis of Indinavir involves coupling the piperazine fragment with other chiral building blocks.[5]

Signaling Pathway Context:

While this compound itself is not a direct modulator of signaling pathways, it is a critical component in the synthesis of molecules that are. HIV protease inhibitors block the viral replication cycle by preventing the cleavage of viral polyproteins, a crucial step for the maturation of new, infectious virions.

Caption: Inhibition of HIV protease by drugs synthesized from the target molecule.

Other Therapeutic Areas

The piperazine scaffold is present in a wide range of drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory agents. The versatility of this compound allows for its incorporation into novel drug candidates in these and other therapeutic areas.[6]

Conclusion

This compound is a fundamentally important chiral building block for the synthesis of complex, high-value molecules in the pharmaceutical industry. Its well-defined stereochemistry and the orthogonal nature of its protecting groups provide synthetic chemists with a powerful tool for the construction of novel therapeutic agents. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its effective application in drug discovery and development.

References

- 1. This compound | 126937-41-5 | Benchchem [benchchem.com]

- 2. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 3. (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | C18H24N2O6 | CID 6558854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

(S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid enantiomeric purity

An In-depth Technical Guide to the Enantiomeric Purity of (S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

(S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid is a crucial chiral building block in the synthesis of various pharmaceutical compounds, particularly in the development of protease inhibitors and other complex molecules where stereochemistry is critical for biological activity.[1][2] The orthogonal protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), allow for selective deprotection and further functionalization, making it a versatile intermediate in multi-step syntheses.[1] Ensuring the enantiomeric purity of this compound is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the analytical methodologies for determining the enantiomeric purity of (S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid, along with representative synthetic and analytical workflows.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid can be achieved through two primary strategies: asymmetric synthesis or chiral resolution of a racemic mixture.

-

Asymmetric Synthesis: This approach involves the use of chiral auxiliaries or catalysts to stereoselectively create the desired (S)-enantiomer. For instance, chiral auxiliaries like Evans oxazolidinones can be employed to direct the stereochemical outcome of key bond-forming reactions.[1]

-

Chiral Resolution: This method involves the separation of a racemic mixture of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid. Enzymatic resolution is a common technique, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer. For example, enzymes like alcalase have been used for the kinetic resolution of related piperazine-2-carboxylate derivatives.[3][4][5]

The following diagram illustrates a generalized workflow for obtaining the enantiomerically pure (S)-isomer.

Analytical Methods for Enantiomeric Purity Determination

The primary method for determining the enantiomeric purity of (S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid is chiral High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents can also be employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers of the analyte. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.

Experimental Protocol: Chiral HPLC Analysis

The following is a representative protocol for the chiral HPLC analysis of (S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid. Optimization of these conditions may be necessary depending on the specific instrumentation and column used.

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Chiral Column: Columns such as Chiralpak® AD-H or OD-H are often effective for the separation of N-protected amino acid derivatives.[1][6]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. A small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) may be added to improve peak shape and resolution. A typical mobile phase could be a mixture of hexane and isopropanol (e.g., 90:10 v/v) with 0.1% TFA.

-

Flow Rate: A flow rate of 0.5 to 1.5 mL/min is generally used.

-

Column Temperature: The analysis is typically performed at a controlled ambient temperature (e.g., 25 °C).

-

Detection: UV detection at a wavelength where the Cbz group has strong absorbance (e.g., 254 nm) is suitable.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample.

-

Dissolve the sample in a suitable solvent (e.g., the mobile phase or a compatible solvent like ethanol) to a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Injection Volume: 5-20 µL.

-

Data Analysis: The enantiomeric excess (% e.e.) is calculated from the peak areas of the two enantiomers using the following formula: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

The following diagram illustrates the analytical workflow for chiral HPLC.

Data Presentation: Representative Chiral HPLC Data

| Parameter | Condition |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol : TFA (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | ~ 8.5 min |

| Retention Time (R)-enantiomer | ~ 10.2 min |

| Enantiomeric Excess (% e.e.) | > 99% |

Note: Retention times are illustrative and will vary based on the specific system and conditions.

NMR Spectroscopy with Chiral Derivatizing Agents

An alternative method for determining enantiomeric excess is through NMR spectroscopy. This involves reacting the carboxylic acid with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers will have distinct signals in the NMR spectrum (typically ¹H, ¹⁹F, or ³¹P NMR), and the ratio of their integration values can be used to determine the enantiomeric excess.[7]

Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent

-

Chiral Derivatizing Agent (CDA): A common CDA for carboxylic acids is a chiral amine, such as (R)-1-phenylethylamine.

-

Reaction:

-

Dissolve a known amount of the (S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Add a slight excess of a coupling agent (e.g., DCC or EDC).

-

Add one equivalent of the chiral derivatizing agent.

-

Allow the reaction to proceed to completion.

-

-

NMR Analysis:

-

Acquire a high-resolution NMR spectrum (e.g., ¹H NMR).

-

Identify a pair of well-resolved signals corresponding to the two diastereomers.

-

Integrate these signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original sample.

-

Conclusion

The determination of the enantiomeric purity of (S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid is a critical quality control step in the synthesis of many pharmaceutical compounds. Chiral HPLC is the most widely used and reliable method for this purpose, offering excellent resolution and accurate quantification of enantiomers. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of drug development to ensure the stereochemical integrity of this important synthetic intermediate.

References

- 1. This compound | 126937-41-5 | Benchchem [benchchem.com]

- 2. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 3. Chiral synthesis and enzymatic resolution of (S)-(-)piperazine-2-carboxylic acid using enzyme alcalase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. researchgate.net [researchgate.net]

- 6. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block [mdpi.com]

- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

The Piperazine-2-Carboxylic Acid Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine-2-carboxylic acid scaffold has emerged as a "privileged" structural motif in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a wide spectrum of diseases. Its unique stereochemical and physicochemical properties allow for the development of highly potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the biological significance of the piperazine-2-carboxylic acid core, detailing its applications in different therapeutic areas, associated signaling pathways, and key experimental methodologies.

Biological Activities and Therapeutic Applications

Derivatives of the piperazine-2-carboxylic acid scaffold have exhibited a broad range of pharmacological activities, leading to their investigation in numerous therapeutic fields. The inherent chirality of the scaffold at the C-2 position is a crucial feature, enabling the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) with improved specificity and reduced off-target effects[1].

Central Nervous System (CNS) Disorders

The piperazine-2-carboxylic acid moiety is a key component in many centrally acting agents, particularly those targeting neurotransmitter receptors.

-

Dopamine Receptor Ligands: Derivatives have been designed as potent and selective ligands for dopamine D2 and D3 receptors, which are implicated in schizophrenia, Parkinson's disease, and depression[2][3]. The piperazine ring often serves as a central scaffold connecting an aromatic head group and a lipophilic appendage, with these substitutions influencing affinity and selectivity[2].

-

Serotonin Receptor Ligands: This scaffold is integral to the structure of Vilazodone, an antidepressant that acts as a selective serotonin reuptake inhibitor and a partial agonist of the 5-HT1A receptor[4][5][6]. The piperazine moiety plays a crucial role in the interaction with the serotonin transporter and receptor.

-

NMDA Receptor Antagonists: Certain derivatives of piperazine-2,3-dicarboxylic acid act as competitive antagonists at the NMDA receptor, showing potential for the treatment of excitotoxicity-related conditions such as epilepsy and neuropathic pain.

Alzheimer's Disease

In the context of Alzheimer's disease, piperazine-2-carboxylic acid derivatives have been developed as multi-target-directed ligands (MTDLs). These compounds have shown potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.

One notable derivative, 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid, demonstrated significant selectivity for AChE[7]. Another derivative, 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid, was found to be a highly potent and selective inhibitor of BChE[7]. In silico studies have suggested that these compounds exhibit good CNS bioavailability and safety profiles[7].

Anticancer Activity

The piperazine scaffold is present in numerous anticancer agents, and derivatives of piperazine-2-carboxylic acid have shown promising cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest[8][9]. For instance, certain vindoline-piperazine conjugates have demonstrated low micromolar growth inhibition against a panel of 60 human tumor cell lines[10]. Another study reported that a piperazine derivative of alepterolic acid, compound 3n, induced caspase-dependent apoptosis in triple-negative breast cancer cells with an IC50 value of 5.55 µM[11].

Antiviral Activity

The piperazine-2-carboxylic acid scaffold is a key structural unit in several antiviral agents, particularly HIV protease inhibitors[12][13][14]. The specific stereochemistry of (S)-piperazine-2-carboxylic acid amides is crucial for their potent inhibitory activity against the HIV protease enzyme[15]. Furthermore, other piperazine derivatives have shown significant activity against various strains of HIV-1, with some compounds exhibiting EC50 values in the low micromolar to nanomolar range[16].

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for representative piperazine-2-carboxylic acid derivatives across different therapeutic areas.

Table 1: Cholinesterase Inhibitory Activity of Piperazine-2-Carboxylic Acid Derivatives [7]

| Compound | Target | K_i_ (nM) | Selectivity Index (SI) |

| 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid | AChE | 10180 ± 1000 | ~17.90 (for AChE) |

| 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid | BChE | 1.6 ± 0.08 | 21862.5 (for BChE) |

| Donepezil (Reference) | BChE | 12500 ± 2600 | - |

| Tacrine (Reference) | BChE | 17.3 ± 2.3 | - |

Table 2: Anticancer Activity of Piperazine-2-Carboxylic Acid Derivatives

| Compound | Cancer Cell Line | IC_50_ (µM) | Reference |

| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 | [10] |

| Vindoline-piperazine conjugate 25 | HOP-92 (Lung) | 1.35 | [10] |

| Alepterolic acid derivative 3n | MDA-MB-231 (Breast) | 5.55 ± 0.56 | [11] |

| Piperazine derivative 11o | Capan-1 (Pancreatic) | 1.4 | [17] |

Table 3: Antiviral (Anti-HIV) Activity of Piperazine Derivatives [16]

| Compound | HIV Strain | EC_50_ (µM) |

| Derivative 10 | HIV-1 IIIB | 0.0033 ± 0.0006 |

| Derivative 11 | HIV-1 IIIB | 0.005 ± 0.001 |

| Derivative 29 | HIV-1 (wild-type) | 0.030 ± 0.0035 |

| Derivative 31 | CCR5 | 0.0472 |

| Nevirapine (Reference) | HIV-1 IIIB | 0.0045 ± 0.002 |

| Efavirenz (Reference) | HIV-1 IIIB | 0.001 ± 0.0003 |

Table 4: Dopamine Receptor Binding Affinity of Piperazine Derivatives [3]

| Compound | D_2_ Receptor K_i_ (nM) | D_3_ Receptor K_i_ (nM) | D_3_/D_2_ Selectivity |

| 14a | 15.6 ± 2.1 | 0.18 ± 0.03 | 87 |

| 14b | 24.1 ± 3.5 | 0.40 ± 0.06 | 60 |

| 14c | 30.2 ± 4.2 | 1.5 ± 0.2 | 20 |

| 14d | 25.7 ± 3.8 | 0.8 ± 0.1 | 32 |

Signaling Pathways and Mechanisms of Action

The biological effects of piperazine-2-carboxylic acid derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Dopamine D2/D3 Receptor Signaling

Piperazine-based ligands targeting D2 and D3 dopamine receptors, which are G-protein coupled receptors (GPCRs), modulate downstream signaling cascades that are critical for mood, cognition, and motor control. These receptors are primarily coupled to the inhibitory G-protein α-subunit (Gαi/o).

Activation of D2/D3 receptors by dopamine or agonistic ligands leads to the dissociation of the Gαi/o subunit, which in turn inhibits adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activity. Additionally, the βγ subunits can modulate ion channels and other signaling pathways. D2/D3 receptors can also signal through β-arrestin, which can lead to the activation of the ERK pathway and inhibition of the Akt/GSK-3β pathway[18][19][20].

Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor, another GPCR, is a key target for anxiolytics and antidepressants. Similar to D2/D3 receptors, it is primarily coupled to Gαi/o proteins.

Upon activation, the 5-HT1A receptor inhibits adenylyl cyclase, leading to decreased cAMP and PKA activity. The βγ subunit of the G-protein can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which results in reduced neuronal firing. Furthermore, 5-HT1A receptor activation can stimulate the ERK signaling pathway[2][4][6][10][16].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of piperazine-2-carboxylic acid derivatives.

Synthesis of Bioactive Derivatives

The synthesis of piperazine-2-carboxylic acid derivatives often involves multi-step procedures. Below are representative protocols for the synthesis of key intermediates and final compounds.

4.1.1. General Synthesis of Piperazine-2-carboxamides

Protocol: Synthesis of 1,4-bis(4-chlorobenzyl)piperazine-2-carboxylic acid [7][21][22]

-

N,N'-Bis-benzylation: To a solution of piperazine-2-carboxylic acid in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and 4-chlorobenzyl chloride.

-

Heat the reaction mixture (e.g., at 80°C) for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired 1,4-bis(4-chlorobenzyl)piperazine-2-carboxylic acid.

Protocol: Synthesis of (S)-Piperazine-2-carboxylic acid tert-butyl amide (HIV Intermediate) [14][15]

-

Asymmetric Hydrogenation: Start with a pyrazinecarboxylic acid derivative. Perform an asymmetric hydrogenation using a chiral rhodium catalyst to obtain the optically active (S)-piperazine-2-carboxylate.

-

Amide Formation: Convert the resulting ester to the corresponding tert-butyl amide. This can be achieved by reacting the ester with tert-butylamine.

In Vitro Biological Assays

4.2.1. Acetylcholinesterase (AChE) Inhibition Assay (Modified Ellman's Method) [7]

This colorimetric assay measures the activity of AChE by detecting the product of the enzymatic reaction.

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

AChE enzyme solution

-

Test compound solutions at various concentrations.

-

-

Assay Procedure (96-well plate):

-

To each well, add phosphate buffer, DTNB solution, and the test compound or vehicle control.

-

Add the AChE solution to initiate a pre-incubation period (e.g., 15 minutes at 37°C).

-

Start the reaction by adding the ATCI solution.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

The inhibition constant (Ki) can be determined using Lineweaver-Burk plots.

-

4.2.2. Anticancer Cytotoxicity Assay (MTT Assay) [3][5][8][11][23]

The MTT assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the piperazine-2-carboxylic acid derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

4.2.3. Antiviral Plaque Reduction Assay [13][24][25][26][27]

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

-

Cell Monolayer Preparation: Grow a confluent monolayer of susceptible host cells in multi-well plates.

-

Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the test compound.

-

Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation.

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where cells have been lysed by the virus.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value from the dose-response curve.

ADME/Tox Profile

The absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) properties of piperazine-2-carboxylic acid derivatives are critical for their development as drugs.

-

Metabolism: The piperazine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through N-dealkylation and oxidation[7][28][29]. The specific metabolic pathways can be influenced by the substituents on the piperazine nitrogen atoms. In some cases, metabolic bioactivation of the piperazine ring can lead to the formation of reactive metabolites, which may contribute to idiosyncratic adverse drug reactions[17]. However, the presence of electron-withdrawing groups can mitigate this bioactivation[17].

-

Pharmacokinetics: The pharmacokinetic parameters of piperazine derivatives, such as Cmax, Tmax, and half-life, vary depending on the specific structure of the compound[9][30][31][32][33]. Co-administration of certain piperazine derivatives with other drugs can alter their pharmacokinetic profiles, for example, by inhibiting P-glycoprotein (P-gp) mediated efflux[9].

-

Toxicity: A key safety concern for many piperazine-containing compounds is the potential for inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiac arrhythmias. Therefore, routine screening for hERG liability is an essential part of the drug development process for this class of compounds[34][35][36][37][38]. Cytotoxicity is another important consideration, and as seen in the anticancer applications, some derivatives are designed to be cytotoxic to cancer cells while having minimal effects on normal cells[7][39].

Conclusion

The piperazine-2-carboxylic acid scaffold is a remarkably versatile and valuable building block in the design and synthesis of novel therapeutic agents. Its structural and stereochemical features provide a robust framework for developing potent and selective modulators of a wide range of biological targets. The extensive research into its derivatives has led to significant advances in the treatment of CNS disorders, Alzheimer's disease, cancer, and viral infections. A thorough understanding of the structure-activity relationships, signaling pathways, and ADME/Tox properties of this scaffold is essential for the continued development of new and improved medicines for a variety of human diseases.

References

- 1. Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchhub.com [researchhub.com]

- 4. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. clyte.tech [clyte.tech]

- 9. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. US6156895A - Process for preparing 4-tert-butyloxycarbonyl-(S)-piperazine-2-tert-butylcarboxamide - Google Patents [patents.google.com]

- 13. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US5945534A - Process for the preparation of optically active piperazine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains [biomolther.org]

- 20. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 22. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 27. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 28. Metabolic interactions with piperazine-based 'party pill' drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Phase I metabolic profiling and unexpected reactive metabolites in human liver microsome incubations of X-376 using LC-MS/MS: bioactivation pathway el ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09115G [pubs.rsc.org]

- 30. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]

- 31. benchchem.com [benchchem.com]

- 32. researchgate.net [researchgate.net]

- 33. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. benchchem.com [benchchem.com]

- 35. High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition [mdpi.com]

- 36. researchgate.net [researchgate.net]

- 37. The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists with very high hERG selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Role of hERG potassium channel assays in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid, a versatile building block in modern organic synthesis and medicinal chemistry. This document covers its commercial availability, physicochemical properties, synthesis, key chemical transformations, and applications, with a focus on its role in peptide synthesis and as a scaffold for drug discovery.

Introduction

This compound is a piperazine derivative featuring two orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group at the N-4 position and a benzyloxycarbonyl (Cbz or Z) group at the N-1 position. This unique substitution pattern allows for selective deprotection and subsequent functionalization at either nitrogen atom, making it a valuable tool for the synthesis of complex molecules. The presence of the carboxylic acid moiety at the 2-position provides a handle for peptide bond formation or other derivatization. This compound and its enantiopure forms are of significant interest in the development of peptidomimetics and as scaffolds for bioactive molecules, including antagonists for chemokine receptors like CXCR4.[1][2]

Physicochemical and Spectroscopic Data

This compound is typically a white to off-white solid, stable under ambient conditions.[3] It exhibits low solubility in water but is soluble in various organic solvents such as dichloromethane and dimethylformamide.[4]

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₄N₂O₆ | [3][5] |

| Molecular Weight | 364.39 g/mol | [3][5] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 231-239 °C (for 4-Boc-piperazine-2-carboxylic acid) | [6] |

| pKa | Data not available | |

| Solubility | Low in water; Soluble in dichloromethane, dimethylformamide | [4] |

Table 2: Spectroscopic Data [3]

| Technique | Key Signals |

| ¹H NMR | δ 1.4 ppm (s, 9H, Boc tert-butyl); δ 3.0–4.0 ppm (m, piperazine protons); δ 5.1–5.3 ppm (m, Cbz benzyl protons) |

| ¹³C NMR | ~155 ppm (Boc C=O); ~167 ppm (Cbz C=O); ~170 ppm (carboxylic acid C=O) |

| FT-IR | ~2500–3300 cm⁻¹ (O-H stretch); ~1720 cm⁻¹ (Cbz C=O stretch); ~1680 cm⁻¹ (Boc C=O stretch) |

Commercial Availability and Suppliers

This compound is commercially available in its racemic and enantiomerically pure ((R) and (S)) forms. A variety of chemical suppliers offer this compound in different quantities and purities.

Table 3: Commercial Suppliers

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Racemic | This compound | 126937-41-5 | ≥95% | Inquire |

| Benchchem | This compound | 126937-41-5 | >95% | Inquire |

| Synblock | N-1-BOC-N-4-cbz-2-piperazine carboxylic acid | 149057-19-2 | >98% | Inquire |

| (S)-enantiomer | (S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | 150407-69-5 | ≥98% | Inquire |

| Santa Cruz Biotechnology | (S)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | 150407-69-5 | - | Inquire |

| Career Henan Chemical Co. | (S)-N-1-Boc-N-4-Cbz-2-piperazinecarboxylic acid | 138775-03-8 | 98% | 1 kg |

| (R)-enantiomer | (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | 954388-33-1 | - | Inquire |

| PubChem | (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | 954388-33-1 | - | Inquire |

Synthesis and Experimental Protocols

The synthesis of this compound involves the sequential protection of the piperazine nitrogens. A general synthetic strategy is outlined below.

General Synthesis Workflow

Caption: General synthesis workflow for this compound.

Experimental Protocol: General Synthesis

A common approach involves the initial mono-Boc protection of piperazine, followed by introduction of the Cbz group and the carboxylic acid functionality (or its precursor).[3]

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Benzyl chloroformate (Cbz-Cl)

-

A suitable acylating agent for the 2-position

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Reagents for hydrolysis (e.g., LiOH)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Mono-Boc Protection: Dissolve piperazine in a suitable solvent and react with one equivalent of Boc₂O to yield 1-Boc-piperazine.

-

Introduction of the Cbz group and Carboxylic Acid Precursor: React 1-Boc-piperazine with a suitable reagent to introduce the Cbz group at the N-1 position and an ester group at the C-2 position. This can be a multi-step process.

-

Hydrolysis: Hydrolyze the ester group to the carboxylic acid using a suitable base such as lithium hydroxide.

-

Purification: Purify the final product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, or by recrystallization.[3]

Key Chemical Transformations: Deprotection Strategies

The orthogonal nature of the Boc and Cbz protecting groups is a key feature of this molecule, allowing for their selective removal.

The Boc group is readily removed under acidic conditions to yield the free amine at the N-4 position.

Caption: Workflow for the selective deprotection of the N-4-Boc group.

Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid (TFA)

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the this compound in DCM.

-

Add an excess of TFA (typically 20-50% v/v) to the solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure to yield the TFA salt of the deprotected product.

The Cbz group is typically removed by catalytic hydrogenolysis, leaving the Boc group intact.

Caption: Workflow for the selective deprotection of the N-1-Cbz group.

Experimental Protocol: Cbz Deprotection by Hydrogenolysis

Materials:

-

This compound

-

Methanol or Ethanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve the this compound in methanol or ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Applications in Research and Development

Peptide Synthesis

This compound is a valuable building block for the incorporation of a constrained dipeptide mimic into peptide sequences.[3] Its use in solid-phase peptide synthesis (SPPS) allows for the creation of peptidomimetics with potentially enhanced stability and biological activity.

Experimental Protocol: Incorporation into a Peptide Sequence via SPPS (General)

This protocol outlines the general steps for coupling this compound to a resin-bound peptide.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the resin-bound peptide in DMF.

-

Activate the carboxylic acid of this compound by pre-mixing it with the coupling reagent and DIPEA in DMF for a few minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

After complete coupling, wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

-

The peptide chain can then be further elongated, or the protecting groups on the piperazine moiety can be selectively removed for further derivatization.

Drug Discovery: Scaffold for CXCR4 Antagonists

Safety Information

This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. It is classified as a skin and eye irritant and may cause respiratory irritation.[8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant applications in peptide chemistry and drug discovery. Its orthogonal protecting groups allow for controlled, selective modifications, making it an invaluable tool for the synthesis of complex molecular architectures with potential therapeutic applications. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their synthetic endeavors.

References

- 1. Discovery of novel N-aryl piperazine CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-1-BOC-N-4-CBZ-2-PIPERAZINE CARBOXYLIC ACID | 149057-19-2 [m.chemicalbook.com]

- 3. This compound | 126937-41-5 | Benchchem [benchchem.com]

- 4. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]

- 5. scbt.com [scbt.com]

- 6. 4-Boc-piperazine-2-carboxylic acid 96 128019-59-0 [sigmaaldrich.com]

- 7. Amino-Heterocycle Tetrahydroisoquinoline CXCR4 Antagonists with Improved ADME Profiles via Late-Stage Buchwald Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | C18H24N2O6 | CID 6558854 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid molecular weight and formula verification

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid, a key intermediate in pharmaceutical and peptide synthesis. The document details its chemical properties, provides representative experimental protocols, and illustrates its strategic utility in synthetic chemistry.

Core Compound Data

This compound is a piperazine derivative featuring two distinct, orthogonally stable protecting groups: the tert-butoxycarbonyl (Boc) group at the N-4 position and the benzyloxycarbonyl (Cbz or Z) group at the N-1 position.[1] This dual protection allows for selective deprotection and subsequent functionalization at either nitrogen atom, making it a valuable building block in complex molecule synthesis.[1]

The molecular formula for this compound is C₁₈H₂₄N₂O₆, with a molecular weight of approximately 364.39 g/mol .[1][2][3][4] It is typically a white to off-white solid and is utilized in research settings for organic synthesis.[4]

Table 1: Chemical Properties and Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₄N₂O₆ | [1][2][3][4] |

| Molecular Weight | 364.39 g/mol | [1][2][5] |

| Appearance | White to off-white solid | [4] |

| CAS Number (Racemic) | 126937-41-5 | [1][4] |

| CAS Number ((S)-enantiomer) | 150407-69-5 | [2] |

| CAS Number ((R)-enantiomer) | 954388-33-1 | [5] |

| InChI Key | MKXMXZZARNRMMQ-UHFFFAOYSA-N | [1] |

Note: Different regioisomers, such as N-1-Boc-N-4-Cbz-2-piperazine carboxylic acid (CAS: 149057-19-2), also exist and possess the same molecular weight and formula.[3][6]

Experimental Protocols

Detailed experimental procedures for the specific synthesis of this compound are proprietary to various chemical suppliers. However, a general, representative protocol can be conceptualized based on standard organic chemistry techniques for the sequential protection of diamines.

2.1. Representative Synthesis Protocol: Sequential Protection

This protocol outlines a plausible, generalized method for synthesizing the title compound starting from piperazine-2-carboxylic acid.

Materials:

-

Piperazine-2-carboxylic acid

-

Benzyl chloroformate (Cbz-Cl)

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane and water (or other suitable solvent system)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) (for acidification)

Procedure:

-

N-1 Cbz Protection: Dissolve piperazine-2-carboxylic acid in an aqueous solution of sodium bicarbonate. Cool the mixture in an ice bath. Add benzyl chloroformate dropwise while stirring vigorously. Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Extraction: Acidify the reaction mixture with HCl to a pH of ~2-3. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-1-Cbz-2-piperazine carboxylic acid.

-

N-4 Boc Protection: Dissolve the product from the previous step in a suitable solvent such as a dioxane/water mixture. Add a base like sodium bicarbonate, followed by the dropwise addition of di-tert-butyl dicarbonate dissolved in dioxane. Stir the reaction at room temperature for 12-24 hours.

-

Final Workup and Purification: Following the reaction, perform a similar acidic workup and extraction with ethyl acetate as described in step 2. The crude product can then be purified using silica gel column chromatography to yield the final this compound.

2.2. Compound Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. Spectral data, including ¹H NMR, is a primary method for structural verification.[7] Other methods include Mass Spectrometry (MS) to confirm the molecular weight and High-Performance Liquid Chromatography (HPLC) to assess purity.

Visualized Workflows and Pathways

3.1. Logical Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis and purification of this compound.

3.2. Orthogonal Deprotection Signaling Pathway

A key advantage of this compound is the ability to selectively remove either the Boc or Cbz group, leaving the other intact for subsequent reactions. This "orthogonal" strategy is fundamental to its utility.[1]

Applications in Research and Development

This compound serves as a versatile building block in several areas:

-

Peptide Synthesis: It is used to introduce constrained dipeptide mimetics into peptide chains, which can enhance metabolic stability and conformational rigidity.[1] The protected nitrogens and the carboxylic acid functionality are ideal for standard peptide coupling protocols.[1]

-

Medicinal Chemistry: The piperazine core is a common scaffold in many biologically active molecules. This reagent provides a straightforward route to synthesize complex piperazine derivatives for drug discovery programs, such as the development of novel antagonists and antivirals.[6]

-

Asymmetric Synthesis: The chiral versions of this compound are crucial for producing enantiomerically pure pharmaceuticals, where a specific stereoisomer is responsible for the desired therapeutic effect.[1]

References

- 1. This compound | 126937-41-5 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. CAS 149057-19-2 | N-1-BOC-N-4-cbz-2-piperazine carboxylic acid - Synblock [synblock.com]

- 4. Page loading... [guidechem.com]

- 5. (R)-N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | C18H24N2O6 | CID 6558854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-1-BOC-N-4-CBZ-2-PIPERAZINE CARBOXYLIC ACID | 149057-19-2 [m.chemicalbook.com]

- 7. (S)-N-4-BOC-N-1-CBZ-2-PIPERAZINE CARBOXYLIC ACID (150407-69-5) 1H NMR spectrum [chemicalbook.com]

Navigating the Stability of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the long-term stability and recommended storage conditions for N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid (CAS 157928-06-0), a key building block in contemporary drug discovery and peptide synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of best practices for maintaining the integrity of this critical reagent.

Executive Summary

This compound is a bifunctionally protected piperazine derivative widely utilized in the synthesis of complex organic molecules and peptidomimetics. The inherent stability of the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups is crucial for its successful application. This guide outlines the optimal storage conditions to prevent degradation and provides standardized protocols for assessing its long-term stability, based on internationally recognized guidelines.

Recommended Storage and Handling

To ensure the long-term integrity and purity of this compound, the following storage and handling procedures are recommended:

-

Temperature: Store in a cool location, ideally refrigerated between 2°C and 8°C.

-

Atmosphere: Keep in a dry, well-ventilated area.[1][2] The compound should be protected from moisture to prevent potential hydrolysis of the protecting groups or the carboxylic acid.

-

Container: Store in a tightly sealed, airtight container to prevent exposure to air and moisture.[1][2]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, which can compromise the Boc and Cbz protecting groups.

-

Handling: Use standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid generating dust when handling the solid material.[1]

Long-Term Stability Assessment

While specific long-term stability data for this compound is not extensively published, a robust stability testing program can be designed based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for new drug substances.[1][3] These guidelines provide a framework for assessing the stability of chemical entities under various environmental conditions.

Stability Study Design

A comprehensive stability study involves long-term, intermediate, and accelerated testing, as well as forced degradation studies to identify potential degradation products and pathways.

Table 1: Recommended Stability Testing Conditions based on ICH Q1A(R2)

| Study Type | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Forced Degradation Studies

Forced degradation (stress testing) is crucial for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.

Table 2: Conditions for Forced Degradation Studies

| Stress Condition | Typical Reagent/Condition | Purpose |

| Acid Hydrolysis | 0.1 M HCl, heated | To assess stability to acidic environments. |

| Base Hydrolysis | 0.1 M NaOH, heated | To assess stability to alkaline environments. |

| Oxidation | 3% H₂O₂, room temperature | To evaluate susceptibility to oxidation. |

| Thermal Degradation | Dry heat (e.g., 60°C) | To determine the effect of temperature in the absence of humidity. |

| Photostability | ICH Q1B compliant light exposure | To assess degradation upon exposure to light. |

Experimental Protocols

The following are detailed methodologies for conducting the key stability-indicating experiments.

General Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

-

Analytical Method: Employ a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection. The method should be capable of separating the parent compound from any potential degradation products.

-

Initial Analysis (Time Zero): Analyze the prepared solution at the beginning of the study to establish the initial purity and concentration.

Long-Term, Intermediate, and Accelerated Stability Testing Protocol

-

Packaging: Place accurately weighed samples of the compound in appropriate containers that mimic the proposed storage packaging.

-

Storage: Store the samples in calibrated stability chambers set to the conditions specified in Table 1.

-

Sampling: At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for intermediate and accelerated), remove a sample from the chamber.

-

Analysis: Prepare the sample as described in section 4.1 and analyze using the validated HPLC method to determine the purity and identify any degradation products.

-

Data Evaluation: Compare the results to the initial (time zero) data to assess any changes in purity or the formation of degradants.

Forced Degradation Protocol

-

Acid/Base Hydrolysis:

-

Dissolve the compound in a solution of the specified acid or base (Table 2).

-

Heat the solution (e.g., at 60°C) for a defined period (e.g., 24-48 hours), taking samples at intermediate time points.

-

Neutralize the samples before HPLC analysis.

-

-

Oxidation:

-

Dissolve the compound in a solution of hydrogen peroxide (Table 2).

-

Keep the solution at room temperature for a defined period, with periodic sampling.

-

-

Thermal Degradation:

-

Place the solid compound in an oven at the specified temperature (Table 2).

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples.

-

Visualized Workflows

Stability Testing Workflow

The following diagram illustrates the general workflow for conducting a comprehensive stability study.

Caption: General workflow for a chemical stability study.

Application in Solid-Phase Peptide Synthesis

This compound serves as a crucial building block in solid-phase peptide synthesis (SPPS). The following diagram outlines a typical SPPS cycle where such a protected amino acid derivative would be incorporated.

Caption: A typical solid-phase peptide synthesis cycle.

Conclusion

The stability of this compound is paramount to its successful use in research and development. Adherence to the recommended storage conditions—cool, dry, and in a sealed container—will ensure its long-term viability. For applications requiring documented stability, the implementation of a systematic study following ICH guidelines, including long-term, accelerated, and forced degradation testing, is strongly advised. The provided protocols and workflows serve as a robust starting point for any organization handling this important chemical intermediate.

References

interpreting NMR and mass spectrometry data of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid

An In-depth Technical Guide to Interpreting NMR and Mass Spectrometry Data of N-4-Boc-N-1-Cbz-2-piperazine Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Understanding the spectral characteristics of this compound is crucial for its application as a versatile building block in peptide synthesis and pharmaceutical development.[1] The dual protection offered by the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups allows for selective chemical modifications, making unambiguous structural confirmation essential.[1]

Molecular Structure and Properties

This compound is a piperazine derivative with the molecular formula C₁₈H₂₄N₂O₆ and a molecular weight of approximately 364.39 g/mol .[1][2][3][4][5] Its structure features a piperazine ring substituted with a carboxylic acid at the 2-position, a Boc group at the N-4 position, and a Cbz group at the N-1 position. This compound is typically a white to off-white solid and is utilized as a key intermediate in organic synthesis.[1][3]

Key Structural Features for Spectral Interpretation:

-

Piperazine Ring: A six-membered heterocyclic core.

-

Carboxylic Acid: A -COOH group at a chiral center (C2).

-

Boc Group: A tert-butoxycarbonyl protecting group.

-

Cbz Group: A benzyloxycarbonyl protecting group, which includes a phenyl ring.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this molecule is expected to show distinct signals corresponding to each functional group. The chemical shifts (δ) are predicted for a standard deuterated solvent like CDCl₃ and are subject to minor variations based on experimental conditions.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Boc Group (-C(CH₃)₃) | ~ 1.45 | Singlet | 9H | Characteristic sharp signal for the nine equivalent protons of the tert-butyl group. |

| Piperazine Ring Protons | 2.80 - 4.50 | Multiplets | 7H | A complex region due to overlapping signals and restricted rotation caused by the bulky protecting groups. Protons adjacent to nitrogen atoms are shifted downfield. The proton at C2 is expected to be a distinct multiplet. |

| Cbz Methylene (-CH₂-Ph) | ~ 5.15 | Singlet / AB quartet | 2H | Protons of the methylene bridge in the Cbz group. May appear as a singlet or as two doublets (an AB quartet) if the protons are diastereotopic. |

| Cbz Phenyl (-C₆H₅) | 7.25 - 7.40 | Multiplet | 5H | Aromatic protons of the benzyl group. |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | 1H | This signal is often broad and its visibility depends on the solvent and concentration. It may exchange with deuterium in solvents like D₂O or CD₃OD. |